Astacin

Descripción general

Descripción

Astacins are a family of multidomain metalloendopeptidases which are either secreted or membrane-anchored . They belong to the MEROPS peptidase family M12, subfamily M12A (astacin family, clan MA (M)) . The astacin family of metalloendopeptidases encompasses a range of proteins found in hydra to humans, in mature and developmental systems . Their functions include activation of growth factors, degradation of polypeptides, and processing of extracellular proteins .

Synthesis Analysis

Astacins are synthesized with N-terminal signal and pro-enzyme sequences, and many contain multiple domains C-terminal to the protease domain . They are either secreted from cells or are associated with the plasma membrane . Astacin genes are more abundant in lower vertebrates and invertebrates than in mammalian genomes .

Molecular Structure Analysis

The astacin molecule adopts a kidney shape, with a deep active-site cleft between its N- and C-terminal domains . The zinc ion, which lies at the bottom of the cleft, exhibits a unique penta-coordinated mode of binding, involving 3 histidine residues, a tyrosine, and a water molecule . Astacin catalytic domains share common features with serralysins, matrix metalloendopeptidases, and snake venom proteases .

Chemical Reactions Analysis

Astacins cleave peptide bonds in polypeptides such as insulin B chain and bradykinin, and in proteins such as casein and gelatin . They also have arylamidase activity . The specific interactions of astacin with the reaction-intermediate analog inhibitor have provided insight into the catalytic mechanism of astacin-like enzymes .

Physical And Chemical Properties Analysis

The physicochemical properties of astacin metalloprotease moulting enzyme NAS-36 have been analyzed via molecular dynamics simulation .

Aplicaciones Científicas De Investigación

Activation Mechanism of Astacin

Astacin, a zinc peptidase, is crucial in tissue development and remodeling. It's activated by the removal of an N-terminal pro-peptide, which initially acts as a transient inhibitor. Studies have shown that pro-astacin can undergo auto-proteolytic activation, an essential process in crayfish digestive systems. The precise amino-terminal processing forms a salt-bridge in the active site, integral for astacin's structure and function (Yiallouros et al., 2002).

Structural Insights

Astacin's structure, as revealed through X-ray crystallography, includes a deep active-site cleft with zinc coordinated by three histidines, a water molecule, and a tyrosine. This structure is crucial for understanding its activation mechanism, resembling that of trypsin-like serine proteinases (Bode et al., 1992). Further refined structural studies at 1.8 A resolution provide insights into the zinc-endopeptidase activity, emphasizing the importance of zinc coordination in catalytic processes (Gomis-Rüth et al., 1994).

Proteomic Analyses

Proteomic studies reveal astacin's unique specificity, particularly its preference for aspartate in certain positions, highlighting its distinctive role in extracellular proteolysis. This specificity is significant for physiological processes, such as collagen and cytokine processing, impacting tissue development and remodeling (Becker-Pauly et al., 2011).

Theoretical Investigation

Density functional theory (DFT) methods have been used to investigate astacin's reaction mechanism, supporting the proposed nucleophilic attack on substrate carbonyl groups and C-N bond cleavage. This study provides a detailed mechanistic understanding at the molecular level, highlighting the roles of key residues in the catalysis (Chen et al., 2012).

Cloning and Expression Studies

Research on the cloning and overexpression of astacin in Escherichia coli has provided insights into its structure and potential for recombinant production. These studies are vital for understanding astacin's biological roles and for developing applications in biotechnology and medicine (Reyda et al., 1999).

Meprins and Astacin

Astacins, including meprins, are involved in developmental morphogenesis, tissue differentiation, and digestion. Understanding their structure and function is crucial for developing therapeutic applications in treating diseases related to tissue remodeling and digestion (Sterchi et al., 2008).

Mecanismo De Acción

Propiedades

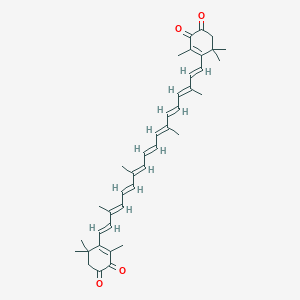

IUPAC Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASZIXQTZOARSV-QISQUURKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Astacin | |

CAS RN |

514-76-1 | |

| Record name | Astacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

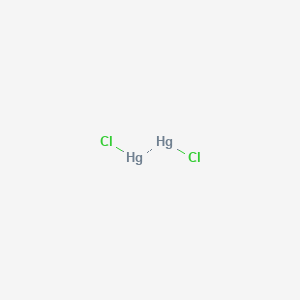

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

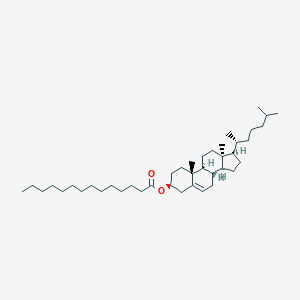

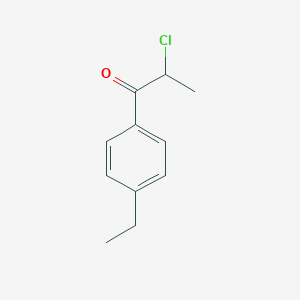

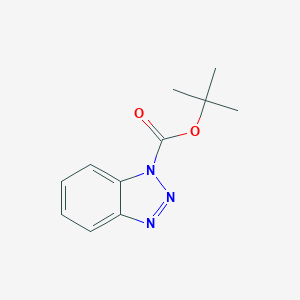

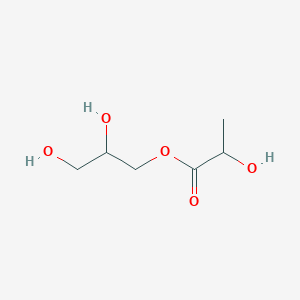

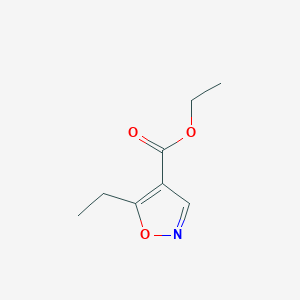

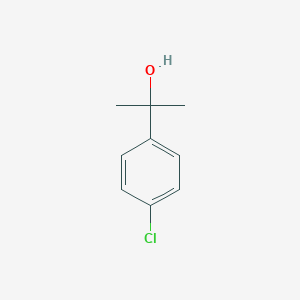

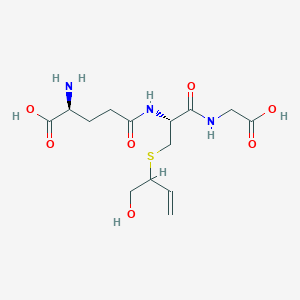

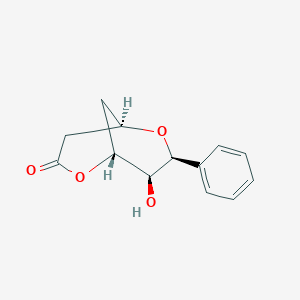

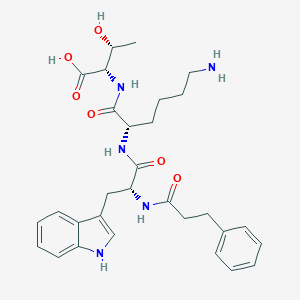

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)